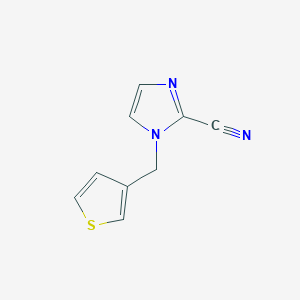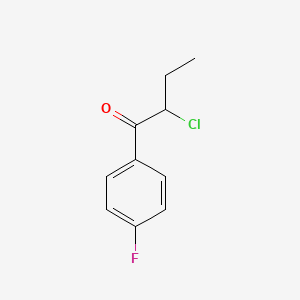
6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-1022A is a cyclooctadepsipeptide with broad-spectrum anthelmintic properties. It is produced by fermentation of the fungus Mycelia sterilia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PF-1022A is synthesized through fermentation of the fungus Mycelia sterilia. The process involves culturing the fungus under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of PF-1022A involves large-scale fermentation processes. The fungus is grown in controlled environments to maximize yield. The compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
PF-1022A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in PF-1022A.
Substitution: Various substitution reactions can be performed to introduce different functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving PF-1022A include nitrating agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include derivatives of PF-1022A with modified functional groups. These derivatives can have different biological activities and properties .
Aplicaciones Científicas De Investigación
PF-1022A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclooctadepsipeptides and their properties.
Biology: Investigated for its effects on various biological systems, including its role as an ionophore.
Medicine: Explored for its potential as an anthelmintic agent in treating parasitic infections.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications .
Mecanismo De Acción
PF-1022A exerts its effects by binding to the latrophilin-like transmembrane receptor, which is important for pharyngeal pumping in nematodes. It also binds to GABA receptors, contributing to its anthelmintic effect. The compound acts as a channel-forming ionophore, disrupting ion gradients and leading to paralysis of the parasites .
Comparación Con Compuestos Similares
Similar Compounds
Emodepside: A semisynthetic derivative of PF-1022A with a morpholine ring attached to the D-phenyllactic acids.
Cyclooctadepsipeptides: Other members of this class of compounds with similar structures and properties
Uniqueness
PF-1022A is unique due to its specific structure and broad-spectrum anthelmintic properties. Its ability to form ion channels and bind to specific receptors sets it apart from other anthelmintic agents .
Propiedades
Fórmula molecular |
C52H76N4O12 |
|---|---|
Peso molecular |
949.2 g/mol |
Nombre IUPAC |
6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3 |
Clave InChI |
YJNUXGPXJFAUQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 3-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8452723.png)
![1-benzenesulfonyl-5-bromo-2-{[cyanomethyl-(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B8452738.png)

![Benzonitrile, 3-[6-(1-piperidinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]-](/img/structure/B8452760.png)



